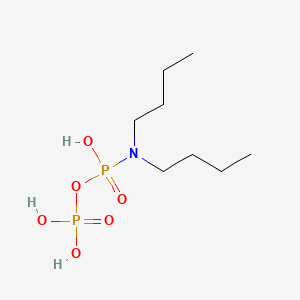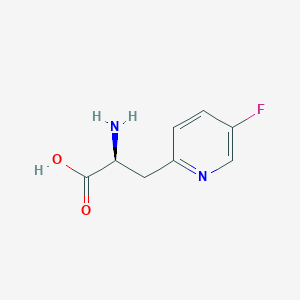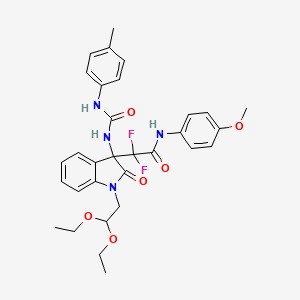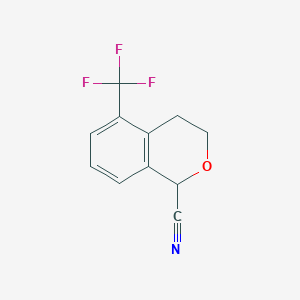
5-(Trifluoromethyl)isochroman-1-carbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(Trifluoromethyl)isochroman-1-carbonitrile is a chemical compound that features a trifluoromethyl group attached to an isochroman ring with a carbonitrile functional group. The trifluoromethyl group is known for its significant impact on the chemical and physical properties of organic molecules, often enhancing their stability, lipophilicity, and bioactivity .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Trifluoromethyl)isochroman-1-carbonitrile can be achieved through various synthetic routes. One common method involves the use of epoxides as aldehyde surrogates in hexafluoroisopropanol (HFIP). This approach facilitates the initial Meinwald rearrangement, converting epoxides into the corresponding aldehydes before further reactions . The oxa-Pictet–Spengler reaction is another straightforward and modular way to construct the isochroman motif .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of hexafluoroisopropanol as a solvent and the employment of efficient catalysts are common practices in industrial settings .
Analyse Chemischer Reaktionen
Types of Reactions
5-(Trifluoromethyl)isochroman-1-carbonitrile undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using stoichiometric oxidants such as [bis(trifluoroacetoxy)iodo]benzene.
Reduction: Reduction reactions can be performed using appropriate reducing agents.
Substitution: The trifluoromethyl group can be introduced through radical trifluoromethylation reactions.
Common Reagents and Conditions
Common reagents used in these reactions include hexafluoroisopropanol, [bis(trifluoroacetoxy)iodo]benzene, and various radical initiators. Reaction conditions often involve controlled temperatures and the use of specific catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions include various functionalized isochromans, which can be further derivatized through subsequent ring-opening, reductions, and Friedel–Crafts reactions .
Wissenschaftliche Forschungsanwendungen
5-(Trifluoromethyl)isochroman-1-carbonitrile has a wide range of scientific research applications, including:
Wirkmechanismus
The mechanism of action of 5-(Trifluoromethyl)isochroman-1-carbonitrile involves its interaction with molecular targets through the trifluoromethyl group. This group enhances the compound’s lipophilicity and stability, allowing it to interact effectively with biological membranes and enzymes. The pathways involved often include radical intermediates and electrophilic substitution reactions .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5-(Trifluoromethyl)indole: Another compound with a trifluoromethyl group, known for its bioactivity and use in pharmaceuticals.
5-(Trifluoromethyl)benzofuran: Similar in structure, this compound is used in materials science and organic synthesis.
Uniqueness
5-(Trifluoromethyl)isochroman-1-carbonitrile is unique due to its combination of the isochroman ring and the trifluoromethyl group, which imparts distinct chemical and physical properties. This combination enhances its stability, reactivity, and bioactivity, making it a valuable compound in various scientific and industrial applications .
Eigenschaften
Molekularformel |
C11H8F3NO |
|---|---|
Molekulargewicht |
227.18 g/mol |
IUPAC-Name |
5-(trifluoromethyl)-3,4-dihydro-1H-isochromene-1-carbonitrile |
InChI |
InChI=1S/C11H8F3NO/c12-11(13,14)9-3-1-2-8-7(9)4-5-16-10(8)6-15/h1-3,10H,4-5H2 |
InChI-Schlüssel |
BPHFFACZYHHNML-UHFFFAOYSA-N |
Kanonische SMILES |
C1COC(C2=C1C(=CC=C2)C(F)(F)F)C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![8-Bromo-5-(methylthio)imidazo[1,5-c]pyrimidine-1-carbonitrile](/img/structure/B12936542.png)
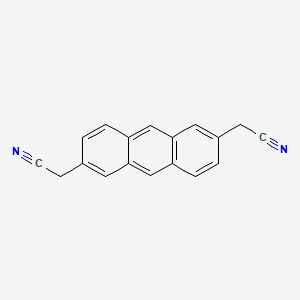
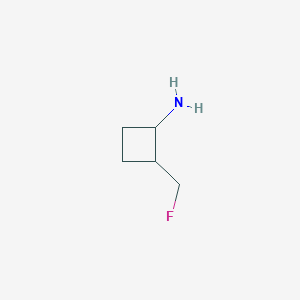
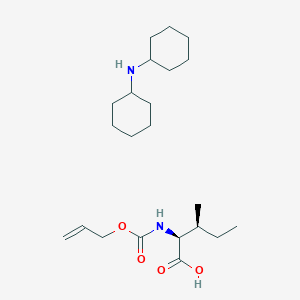
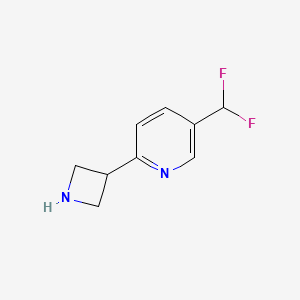
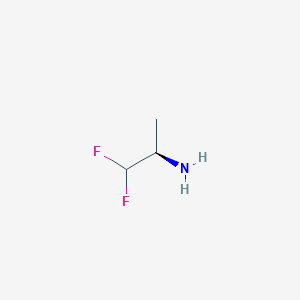


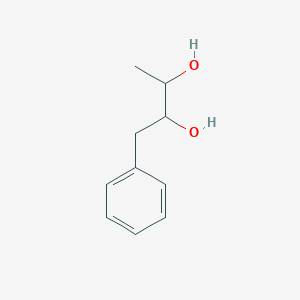
![1-Chloro-4-phenyldibenzo[b,d]furan](/img/structure/B12936605.png)
![7-Chloro[1,2,4]triazolo[4,3-c]pyrimidine-3,8-diamine](/img/structure/B12936612.png)
